molecular formula C8H8N2O3S B13757676 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide CAS No. 2225-40-3

1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide

Cat. No.: B13757676
CAS No.: 2225-40-3
M. Wt: 212.23 g/mol
InChI Key: UYQCNKJNSGSECZ-UHFFFAOYSA-N
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Description

1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of o-aminobenzenesulfonamide derivatives: This method involves the reaction of o-aminobenzenesulfonamide with methylating agents under acidic or basic conditions to form the desired compound.

    Oxidative cyclization: This method involves the oxidation of suitable precursors in the presence of oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions may produce various substituted benzothiadiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide would depend on its specific biological target. Common mechanisms may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-2,1,3-Benzothiadiazine-4(3H)-one, 2,2-dioxide: Lacks the methyl group at the 3-position.

    1H-2,1,3-Benzothiadiazine-4(3H)-one, 3-ethyl-, 2,2-dioxide: Contains an ethyl group instead of a methyl group at the 3-position.

Uniqueness

1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position may enhance its stability or alter its interaction with biological targets compared to similar compounds.

Properties

CAS No.

2225-40-3

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

3-methyl-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one

InChI

InChI=1S/C8H8N2O3S/c1-10-8(11)6-4-2-3-5-7(6)9-14(10,12)13/h2-5,9H,1H3

InChI Key

UYQCNKJNSGSECZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NS1(=O)=O

Origin of Product

United States

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